Lansoprazole Sulfone

Pharmaceutical Quality Control Impurity Profiling Pharmacopoeial Compliance

Inconsistent impurity quantitation due to non-pharmacopoeial surrogate standards risks ANDA/NDA rejection. Lansoprazole Sulfone (EP Impurity B / USP Related Compound A) eliminates this gap as a fully characterized reference standard with comprehensive Certificate of Analysis and Structure Elucidation Report. - Enables quantitation at the 0.3% ICH Q3A/Q3B acceptance limit using validated UHPLC (285 nm) methods. - Supports LC-MS/MS bioanalytical method validation for CYP2C19/CYP3A4 pharmacogenomic and DDI studies. - Distinguishes primary sulfone and secondary N-oxide oxidative degradation pathways in forced degradation studies.

Molecular Formula C16H14F3N3O3S
Molecular Weight 385.4 g/mol
CAS No. 131926-99-3
Cat. No. B1674484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLansoprazole Sulfone
CAS131926-99-3
SynonymsLansoprazole sulfone;  AG-1813;  AG 1813;  AG1813
Molecular FormulaC16H14F3N3O3S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
InChIInChI=1S/C16H14F3N3O3S/c1-10-13(20-7-6-14(10)25-9-16(17,18)19)8-26(23,24)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)
InChIKeyTVMJMCGRSSSSDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lansoprazole Sulfone (CAS 131926-99-3): Analytical Reference Standard for Impurity Profiling and Metabolite Quantitation


Lansoprazole Sulfone (CAS 131926-99-3), also designated as Lansoprazole EP Impurity B and USP Related Compound A, is the sulfone oxidation product of the proton pump inhibitor (PPI) lansoprazole [1]. It is formed as a primary phase I metabolite via CYP3A4-mediated oxidation and occurs as a process-related impurity during lansoprazole synthesis . This compound serves as a fully characterized reference standard for pharmaceutical quality control, bioanalytical method validation, and forced degradation studies .

Why Lansoprazole Sulfone Cannot Be Substituted by Other Lansoprazole-Related Compounds in Analytical Workflows


Generic substitution among lansoprazole-related compounds is precluded by fundamental differences in chemical structure, chromatographic behavior, and regulatory recognition. Lansoprazole Sulfone is a sulfone derivative, whereas Lansoprazole Sulfide is a thioether and Lansoprazole N-Oxide contains an N-oxide moiety; these structural variations result in distinct retention times, UV absorbance profiles, and mass spectrometric fragmentation patterns [1]. Furthermore, pharmacopoeial monographs (USP, EP) explicitly designate Lansoprazole Sulfone as a specific impurity (EP Impurity B / USP Related Compound A) with defined acceptance criteria, mandating the use of the exact reference standard for compliance . Substitution with a non-pharmacopoeial analog would invalidate method suitability and regulatory filings [2].

Quantitative Differentiation of Lansoprazole Sulfone: Comparative Data for Informed Procurement


Regulatory Acceptance Threshold: Higher Permitted Limit vs. Other Specified Impurities

Lansoprazole Sulfone has a higher permissible limit (0.3%) in lansoprazole drug substance compared to other specified impurities, making its accurate quantitation a critical quality attribute. In validated UHPLC methods, the acceptance criterion for Lansoprazole Sulfone is 0.3%, while Lansoprazole N-Oxide and Lansoprazole Sulfide are limited to 0.1% each [1]. This differential threshold underscores the need for a high-purity reference standard with certified identity and purity to ensure reliable quantitation at this level.

Pharmaceutical Quality Control Impurity Profiling Pharmacopoeial Compliance

Chromatographic Resolution: Baseline Separation from Parent Drug and Other Impurities

In a validated UHPLC method, Lansoprazole Sulfone achieves baseline separation from lansoprazole and other related substances, with a resolution factor suitable for accurate quantitation. The method yielded a correlation coefficient (r²) of 0.9991 for Lansoprazole Sulfone, indicating excellent linearity across the 25%-150% targeted concentration range [1]. This level of chromatographic resolution is not achievable with generic reference materials lacking certified identity and purity.

Analytical Method Development UHPLC Method Validation

Metabolic Formation Route: CYP3A4-Dependent Sulfoxidation Distinguishes from CYP2C19-Mediated Hydroxylation

Lansoprazole Sulfone is formed primarily via CYP3A4-catalyzed sulfoxidation, whereas the alternative major metabolite 5-hydroxy lansoprazole is generated by CYP2C19 [1]. This metabolic divergence has practical implications for CYP phenotyping studies: the plasma concentration of Lansoprazole Sulfone during the elimination phase can serve as a probe for CYP3A4 activity, while 5-hydroxy lansoprazole reflects CYP2C19 function [2]. Quantitative LC-MS/MS methods have been validated to simultaneously measure lansoprazole, Lansoprazole Sulfone, and 5-hydroxy lansoprazole in human plasma [3].

Drug Metabolism Pharmacokinetics CYP Phenotyping

Pharmacopoeial Identity: Dual Designation as EP Impurity B and USP Related Compound A

Lansoprazole Sulfone is the only lansoprazole-related impurity that is officially designated in both the European Pharmacopoeia (as EP Impurity B) and the United States Pharmacopeia (as USP Related Compound A) . In contrast, other impurities such as Lansoprazole N-Oxide (EP Impurity C) and Lansoprazole Sulfide (EP Impurity D) have different designations and acceptance criteria [1]. This dual recognition underscores its universal acceptance as a critical reference standard for global regulatory submissions.

Regulatory Compliance Reference Standards Pharmacopoeia

Validated Application Scenarios for Lansoprazole Sulfone Reference Standard


Quantitative Impurity Profiling in Lansoprazole Drug Substance and Drug Product

Use as a certified reference standard to quantitate Lansoprazole Sulfone at the 0.3% acceptance limit in lansoprazole API and finished dosage forms, employing the validated UHPLC method with detection at 285 nm [1]. This application is mandated by ICH Q3A/Q3B guidelines for impurity control in pharmaceutical development and commercial batch release.

LC-MS/MS Bioanalytical Method Development for CYP3A4 Phenotyping

Employ as an authentic metabolite standard to develop and validate selective LC-MS/MS methods for simultaneous quantitation of lansoprazole, Lansoprazole Sulfone, and 5-hydroxy lansoprazole in human plasma [2]. This application supports clinical pharmacology studies investigating CYP2C19 and CYP3A4 genotype-phenotype correlations and drug-drug interaction potential.

Forced Degradation Studies and Stability-Indicating Method Validation

Utilize as a reference marker to identify and quantify oxidative degradation products of lansoprazole under stress conditions (e.g., peroxide exposure) . The formation of Lansoprazole Sulfone N-oxide under oxidative stress highlights the need for a pure Lansoprazole Sulfone standard to distinguish primary and secondary degradation pathways [3].

Regulatory Submission Support for ANDA and NDA Filings

Incorporate as a fully characterized reference standard (with comprehensive Certificate of Analysis and Structure Elucidation Report) to demonstrate method specificity, accuracy, and precision for impurity quantitation in ANDA/NDA submissions, meeting USP and EP monograph requirements .

Technical Documentation Hub

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